molecular formula C15H30O B8223522 3,7,11-Trimethyldodecan-6-one

3,7,11-Trimethyldodecan-6-one

Cat. No.: B8223522
M. Wt: 226.40 g/mol
InChI Key: PYQVJRKKLDNYJV-UHFFFAOYSA-N
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Description

3,7,11-Trimethyldodecan-6-one is an organic compound with the molecular formula C15H30O It is a ketone, specifically a methylated dodecanone, characterized by the presence of three methyl groups at positions 3, 7, and 11 on the dodecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Trimethyldodecan-6-one can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3,7,11-trimethyldodecan-1-ol, followed by oxidation to form the ketone. The reaction conditions typically involve the use of strong bases and oxidizing agents under controlled temperatures and pressures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3,7,11-Trimethyldodecan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups on the dodecane chain can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3,7,11-Trimethyldodecan-6-one has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7,11-Trimethyldodecan-6-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme-catalyzed processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,7,11-Trimethyldodecan-1-ol: A related alcohol with similar structural features.

    3,7,11-Trimethyldodecan-3-ol: Another alcohol derivative with a different position of the hydroxyl group.

Uniqueness

3,7,11-Trimethyldodecan-6-one is unique due to its specific ketone functional group and the positions of the methyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3,7,11-trimethyldodecan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-6-13(4)10-11-15(16)14(5)9-7-8-12(2)3/h12-14H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQVJRKKLDNYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(=O)C(C)CCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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